molecular formula C9H10N4S B2390372 N-(1-Methyl-1H-indazol-7-yl)thiourea CAS No. 41968-38-1

N-(1-Methyl-1H-indazol-7-yl)thiourea

Cat. No.: B2390372
CAS No.: 41968-38-1
M. Wt: 206.27
InChI Key: FHEFYTLOGFXOMS-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol This compound is characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and a thiourea group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-7-amine with thiocyanate compounds under suitable conditions. One common method includes the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar in structure but with a phenyl group instead of an indazole ring.

    N-Methylthiourea: Lacks the indazole ring, having only a methyl group attached to the thiourea.

    1-Methyl-1H-indazole-7-amine: The precursor to N-(1-Methyl-1H-indazol-7-yl)thiourea, lacking the thiourea group.

Uniqueness

This compound is unique due to the presence of both the indazole ring and the thiourea group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(1-methylindazol-7-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEFYTLOGFXOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2NC(=S)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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